Cas no 1037135-07-1 (4-amino-6-fluoro-3,4-dihydro-2H-1lambda6-benzothiopyran-1,1-dione)

4-amino-6-fluoro-3,4-dihydro-2H-1lambda6-benzothiopyran-1,1-dione structure
1037135-07-1 structure
商品名:4-amino-6-fluoro-3,4-dihydro-2H-1lambda6-benzothiopyran-1,1-dione
CAS番号:1037135-07-1
MF:C9H10FNO2S
メガワット:215.244604587555
MDL:MFCD11190753
CID:5241290
PubChem ID:43121173

4-amino-6-fluoro-3,4-dihydro-2H-1lambda6-benzothiopyran-1,1-dione 化学的及び物理的性質

名前と識別子

    • 4-amino-6-fluoro-3,4-dihydro-2h-1lambda6-benzothiopyran-1,1-dione
    • 4-Amino-6-fluorothiochromane 1,1-dioxide
    • 2H-1-Benzothiopyran-4-amine, 6-fluoro-3,4-dihydro-, 1,1-dioxide
    • 4-amino-6-fluoro-3,4-dihydro-2H-1lambda6-benzothiopyran-1,1-dione
    • MDL: MFCD11190753
    • インチ: 1S/C9H10FNO2S/c10-6-1-2-9-7(5-6)8(11)3-4-14(9,12)13/h1-2,5,8H,3-4,11H2
    • InChIKey: HYHVAEXXWQPWPF-UHFFFAOYSA-N
    • ほほえんだ: S1(C2C=CC(=CC=2C(CC1)N)F)(=O)=O

計算された属性

  • 水素結合ドナー数: 1
  • 水素結合受容体数: 4
  • 重原子数: 14
  • 回転可能化学結合数: 0
  • 複雑さ: 311
  • トポロジー分子極性表面積: 68.5
  • 疎水性パラメータ計算基準値(XlogP): 0.3

4-amino-6-fluoro-3,4-dihydro-2H-1lambda6-benzothiopyran-1,1-dione 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-300543-0.5g
4-amino-6-fluoro-3,4-dihydro-2H-1lambda6-benzothiopyran-1,1-dione
1037135-07-1 95.0%
0.5g
$809.0 2025-03-19
Enamine
EN300-300543-0.1g
4-amino-6-fluoro-3,4-dihydro-2H-1lambda6-benzothiopyran-1,1-dione
1037135-07-1 95.0%
0.1g
$741.0 2025-03-19
Enamine
EN300-300543-10.0g
4-amino-6-fluoro-3,4-dihydro-2H-1lambda6-benzothiopyran-1,1-dione
1037135-07-1 95.0%
10.0g
$3622.0 2025-03-19
Enamine
EN300-300543-5.0g
4-amino-6-fluoro-3,4-dihydro-2H-1lambda6-benzothiopyran-1,1-dione
1037135-07-1 95.0%
5.0g
$2443.0 2025-03-19
Enamine
EN300-300543-0.05g
4-amino-6-fluoro-3,4-dihydro-2H-1lambda6-benzothiopyran-1,1-dione
1037135-07-1 95.0%
0.05g
$707.0 2025-03-19
Enamine
EN300-300543-1.0g
4-amino-6-fluoro-3,4-dihydro-2H-1lambda6-benzothiopyran-1,1-dione
1037135-07-1 95.0%
1.0g
$842.0 2025-03-19
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1422911-1g
4-Amino-6-fluorothiochromane 1,1-dioxide
1037135-07-1 98%
1g
¥22734 2023-02-28
Enamine
EN300-300543-5g
4-amino-6-fluoro-3,4-dihydro-2H-1lambda6-benzothiopyran-1,1-dione
1037135-07-1
5g
$2443.0 2023-09-06
Enamine
EN300-300543-1g
4-amino-6-fluoro-3,4-dihydro-2H-1lambda6-benzothiopyran-1,1-dione
1037135-07-1
1g
$842.0 2023-09-06
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1422911-100mg
4-Amino-6-fluorothiochromane 1,1-dioxide
1037135-07-1 98%
100mg
¥20001 2023-02-28

4-amino-6-fluoro-3,4-dihydro-2H-1lambda6-benzothiopyran-1,1-dione 関連文献

4-amino-6-fluoro-3,4-dihydro-2H-1lambda6-benzothiopyran-1,1-dioneに関する追加情報

Introduction to 4-amino-6-fluoro-3,4-dihydro-2H-1lambda6-benzothiopyran-1,1-dione (CAS No. 1037135-07-1)

4-amino-6-fluoro-3,4-dihydro-2H-1lambda6-benzothiopyran-1,1-dione, identified by the Chemical Abstracts Service Number (CAS No.) 1037135-07-1, is a heterocyclic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology. This compound belongs to the benzothiopyran class, a structural motif known for its broad spectrum of biological activities and utility in drug design. The presence of both amino and fluoro substituents in its molecular framework imparts unique chemical properties that make it a promising candidate for further exploration in synthetic chemistry and therapeutic applications.

The structural complexity of 4-amino-6-fluoro-3,4-dihydro-2H-1lambda6-benzothiopyran-1,1-dione arises from its fused benzene and thiophene rings, with additional functional groups that modulate its reactivity and biological interactions. The fluoro atom at the 6-position introduces electron-withdrawing effects, which can influence the electronic properties of the molecule and its binding affinity to biological targets. Meanwhile, the amino group at the 4-position serves as a potential site for further derivatization, enabling the synthesis of analogs with tailored pharmacological profiles.

In recent years, there has been a growing interest in benzothiopyran derivatives due to their demonstrated efficacy in various pharmacological contexts. Studies have highlighted their potential as scaffolds for developing compounds with antimicrobial, anti-inflammatory, and anticancer properties. The specific arrangement of atoms in 4-amino-6-fluoro-3,4-dihydro-2H-1lambda6-benzothiopyran-1,1-dione may contribute to its ability to interact with biological macromolecules in novel ways, making it a valuable asset in drug discovery efforts.

One of the most compelling aspects of this compound is its versatility in chemical synthesis. The benzothiopyran core provides a stable platform for functionalization, allowing chemists to explore diverse modifications. For instance, the amino group can be coupled with carboxylic acids or activated esters to form amides, while the fluoro substituent can participate in nucleophilic aromatic substitution reactions. These reactivity patterns open up numerous possibilities for designing derivatives with enhanced potency or selectivity.

The pharmaceutical industry has been particularly interested in heterocyclic compounds like 4-amino-6-fluoro-3,4-dihydro-2H-1lambda6-benzothiopyran-1,1-dione due to their ability to modulate biological pathways effectively. Recent research has shown that benzothiopyran derivatives can exhibit inhibitory activity against enzymes and receptors involved in disease processes. For example, some analogs have demonstrated promising results in preclinical studies as inhibitors of kinases or other therapeutic targets. The unique structural features of this compound may enable it to bind to these targets with high affinity while minimizing off-target effects.

From a computational chemistry perspective, the molecular properties of 4-amino-6-fluoro-3,4-dihydro-2H-1lambda6-benzothiopyran-1,1-dione have been extensively studied using advanced modeling techniques. Quantum mechanical calculations have provided insights into its electronic structure and reactivity trends. These studies have helped researchers predict how modifications to the molecule might affect its biological activity. For instance, computational analysis has suggested that introducing additional polar groups near the fluoro atom could enhance binding interactions with certain protein targets.

In addition to its synthetic appeal, 4-amino-6-fluoro-3,4-dihydro-2H-1lambda6-benzothiopyran-1,1-dione holds promise for applications beyond traditional pharmaceuticals. Its unique structural motifs make it suitable for use as an intermediate in the synthesis of agrochemicals or specialty chemicals. Furthermore, the presence of both nitrogen and sulfur atoms in its structure suggests potential applications in materials science, where such heterocycles are often employed as ligands or building blocks for more complex systems.

The development of new synthetic methodologies has also been instrumental in advancing research on this compound. Techniques such as transition-metal-catalyzed cross-coupling reactions have enabled more efficient and selective constructions of benzothiopyran derivatives. These advancements have not only accelerated the discovery process but also allowed for greater diversification of molecular structures. As a result, researchers can now access a wider range of analogs for testing their biological efficacy.

Looking ahead, the future prospects for 4-amino-6-fluoro-3,4-dihydro-2H-lambda6-benzothiopyran-l,l-dione (CAS No. 1037135–07–l) appear bright. Continued investigation into its pharmacological properties and synthetic potential will likely uncover new applications and therapeutic opportunities. Collaborative efforts between academia and industry are essential to translate these findings into tangible benefits for patients worldwide. By leveraging cutting-edge technologies and innovative approaches, scientists can harness the full potential of this remarkable compound.

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